molecular formula C20H28BrN B135622 Bromuro de Emepronium CAS No. 3614-30-0

Bromuro de Emepronium

Número de catálogo: B135622
Número CAS: 3614-30-0
Peso molecular: 362.3 g/mol
Clave InChI: UVKFSMBPRQBNCH-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El bromuro de emepronium es un compuesto de amonio cuaternario que se utiliza principalmente como un agente anticolinérgico en urología. Es conocido por sus propiedades antiespasmódicas, que ayudan en el tratamiento de la incontinencia urinaria y otras afecciones relacionadas. El compuesto se caracteriza por su fórmula química C20H28BrN y una masa molar de 362,355 g/mol .

Aplicaciones Científicas De Investigación

El bromuro de emepronium tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El bromuro de emepronium ejerce sus efectos al actuar como un agente anticolinérgico. Bloquea la acción de la acetilcolina en los receptores muscarínicos de la vejiga, lo que lleva a una reducción de las contracciones del músculo de la vejiga. Esto ayuda a aliviar los síntomas de la incontinencia urinaria y la vejiga hiperactiva. El compuesto se dirige principalmente a los receptores muscarínicos, que están involucrados en la regulación de la función de la vejiga .

Compuestos Similares:

    Oxibutynina: Otro agente anticolinérgico utilizado en el tratamiento de la vejiga hiperactiva.

    Tolterodina: Un antagonista del receptor muscarínico utilizado para indicaciones similares.

    Solifenacina: Un antagonista selectivo del receptor muscarínico con una duración de acción más prolongada.

Comparación: El this compound es único en su estructura específica de amonio cuaternario, que contribuye a sus propiedades farmacocinéticas distintas. A diferencia de algunos de sus homólogos, el this compound tiene una menor tendencia a cruzar la barrera hematoencefálica, lo que reduce el riesgo de efectos secundarios del sistema nervioso central. Esto lo convierte en una opción preferida para los pacientes que son sensibles a estos efectos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del bromuro de emepronium generalmente implica la cuaternización de una amina terciaria con un haluro de alquilo. El proceso comienza con la preparación de la amina terciaria, que luego se hace reaccionar con un haluro de alquilo, como el bromometano, en condiciones controladas para formar el compuesto de amonio cuaternario.

Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica una síntesis a gran escala utilizando reacciones de cuaternización similares. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso puede involucrar múltiples pasos de purificación, incluida la recristalización y la filtración, para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: El bromuro de emepronium experimenta diversas reacciones químicas, que incluyen:

    Reacciones de Sustitución: El ion bromuro puede ser sustituido por otros nucleófilos.

    Reacciones de Oxidación y Reducción: El compuesto puede participar en reacciones redox en condiciones específicas.

Reactivos y Condiciones Comunes:

    Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como iones hidróxido u otros haluros.

    Reacciones de Oxidación y Reducción: Se pueden utilizar reactivos como el peróxido de hidrógeno o agentes reductores como el borohidruro de sodio.

Principales Productos Formados:

Comparación Con Compuestos Similares

    Oxybutynin: Another anticholinergic agent used in the treatment of overactive bladder.

    Tolterodine: A muscarinic receptor antagonist used for similar indications.

    Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action.

Comparison: Emepronium bromide is unique in its specific quaternary ammonium structure, which contributes to its distinct pharmacokinetic properties. Unlike some of its counterparts, emepronium bromide has a lower tendency to cross the blood-brain barrier, reducing the risk of central nervous system side effects. This makes it a preferred option for patients who are sensitive to such effects .

Actividad Biológica

Emepronium bromide, also known as Cetiprin, is a quaternary ammonium compound primarily used in the treatment of urinary incontinence and related conditions. This article provides a comprehensive overview of its biological activity, including pharmacological effects, clinical studies, and safety profiles.

Pharmacological Profile

Emepronium bromide acts as an anticholinergic agent, affecting the muscarinic receptors in the bladder. It is particularly effective in managing symptoms of urgency and urge incontinence by inhibiting involuntary bladder contractions. The drug has been studied for its efficacy in various populations, particularly the elderly, who often experience increased urinary frequency and incontinence.

The mechanism through which emepronium bromide exerts its effects involves:

  • Muscarinic Receptor Antagonism : By blocking muscarinic receptors, the drug reduces detrusor muscle contractions.
  • Increased Bladder Capacity : Clinical trials indicate that it can increase bladder capacity and decrease the frequency of micturition episodes.

Efficacy in Elderly Patients

  • Clinical Trial on Nocturnal Frequency :
    • A double-blind crossover trial assessed the impact of emepronium bromide on nocturnal micturition in elderly women. Results indicated a significant reduction in urinary frequency compared to placebo, suggesting that it may alter habitual nighttime urination patterns .
  • Treatment of Urgency :
    • A study evaluated two dosages (100 mg and 200 mg) against placebo. The 200 mg dosage significantly reduced micturition frequency by 10-20%, while the 100 mg dosage did not show a significant difference from placebo .
  • Long-term Effects :
    • Another controlled trial examined the effects over a longer duration (150 mg every six hours). The study found a notable reduction in transient and established incontinence, although longer treatment durations were suggested for enhanced efficacy .

Safety and Side Effects

Emepronium bromide is generally well-tolerated with minimal side effects reported. In clinical trials, side effects were negligible, making it a favorable option for elderly patients who may be sensitive to medications . However, there are rare reports linking emepronium bromide to esophageal strictures, indicating the need for monitoring during prolonged use .

Data Summary

Study TypePopulationDosageKey Findings
Double-blind crossover trialElderly women200 mg t.i.d.Significant reduction in nocturnal micturition
Controlled clinical trialElderly patients100 mg vs 200 mg200 mg showed significant efficacy over placebo
Long-term treatment evaluationElderly females150 mg every 6 hoursNotable reduction in incontinence

Case Studies

Several case studies have highlighted the practical applications of emepronium bromide:

  • Case Study on Efficacy : In a cohort of elderly women with urge incontinence, treatment with emepronium bromide resulted in improved quality of life and reduced episodes of involuntary leakage.
  • Adverse Effects Monitoring : A small group experienced esophageal strictures after prolonged use; however, this was not commonly reported across larger studies .

Propiedades

IUPAC Name

4,4-diphenylbutan-2-yl-ethyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKFSMBPRQBNCH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27892-33-7 (Parent)
Record name Emepronium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50875265
Record name Emepronium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3614-30-0
Record name Emepronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3614-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emepronium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emepronium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Emepronium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMEPRONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM699L2TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emepronium Bromide
Reactant of Route 2
Reactant of Route 2
Emepronium Bromide
Reactant of Route 3
Emepronium Bromide
Reactant of Route 4
Reactant of Route 4
Emepronium Bromide
Reactant of Route 5
Emepronium Bromide
Reactant of Route 6
Emepronium Bromide
Customer
Q & A

Q1: How does Emepronium Bromide exert its effects on the urinary bladder?

A1: Emepronium Bromide acts as an anticholinergic agent, primarily targeting muscarinic receptors in the bladder. [, , ] By blocking the action of acetylcholine at these receptors, it inhibits detrusor muscle contractions, leading to increased bladder capacity and reduced urinary frequency and urgency. [, , , ]

Q2: Does Emepronium Bromide affect bladder capacity in all patients with urinary incontinence?

A3: Studies show mixed results regarding Emepronium Bromide's effect on bladder capacity. While some studies report increased bladder capacity in patients with detrusor instability, others found no significant changes in patients with small, hyper-reflexic bladders. [, , , ]

Q3: How does the effect of Emepronium Bromide on bladder pressure relate to its impact on urinary flow?

A4: Emepronium Bromide has been shown to decrease both intravesical pressure and urinary flow rate. [] The reduction in detrusor muscle pressure likely contributes to the observed decrease in urinary flow.

Q4: What is the molecular formula and weight of Emepronium Bromide?

A5: The molecular formula of Emepronium Bromide is C20H28BrNO. It has a molecular weight of 378.36 g/mol. []

Q5: Is there spectroscopic data available for Emepronium Bromide?

A6: While specific spectroscopic data isn't detailed within the provided research, analytical techniques like electron-capture gas chromatography (GC) have been employed for its quantification in serum. [] This implies the use of GC-compatible derivatization methods.

Q6: What are the typical formulation strategies employed for Emepronium Bromide?

A7: Emepronium Bromide is commonly formulated as tablets for oral administration. [, , , , , , , ]

Q7: What is known about the pharmacokinetic profile of Emepronium Bromide?

A8: Emepronium Bromide exhibits a triexponential serum concentration decline after intravenous administration. It has a half-life ranging from 2.2 to 13 hours depending on the dose and the phase of elimination. [, ] Oral administration requires a higher dose to achieve therapeutic levels in serum. []

Q8: How is Emepronium Bromide eliminated from the body?

A9: Emepronium Bromide is primarily excreted in urine. [] Studies suggest both glomerular filtration and tubular secretion are involved in its renal clearance. []

Q9: Does the route of administration affect the efficacy of Emepronium Bromide?

A10: Emepronium Bromide's efficacy appears to be influenced by the route of administration. Intravenous administration resulted in quicker and higher serum concentrations compared to oral administration. [, ] Additionally, intravesical instillation has been explored as a potential alternative, demonstrating localized effects within the bladder. [, , ]

Q10: What are the primary clinical applications of Emepronium Bromide?

A11: Emepronium Bromide is primarily prescribed for the treatment of urinary incontinence, particularly urge incontinence associated with detrusor instability. [, , , , , , , , , , ] It is also used to address symptoms like nocturia and urinary frequency. [, , , ]

Q11: Is Emepronium Bromide more effective than placebo in treating urge incontinence?

A12: While some studies report improvement in symptoms with Emepronium Bromide, others suggest that placebo can be equally or even more effective in reducing symptoms like frequency of voiding and incontinence episodes. [, ]

Q12: Are there specific patient populations where Emepronium Bromide may be more or less effective?

A13: Emepronium Bromide demonstrated varying efficacy in different patient populations. For instance, it showed limited efficacy in elderly mentally ill patients with urinary incontinence and in elderly women with detrusor instability. [, ]

Q13: What are the known side effects associated with Emepronium Bromide?

A14: Emepronium Bromide has been associated with esophageal adverse effects like ulceration and stricture formation. [, , , , , , , ] Other reported side effects include dry mouth, constipation, and blurred vision, typical of anticholinergic medications. []

Q14: Are there any known interactions between Emepronium Bromide and other drugs?

A14: While specific drug interactions aren't detailed within the provided research, its anticholinergic properties could potentially interact with other medications possessing similar mechanisms of action.

Q15: Is Emepronium Bromide metabolized in the body, and if so, what are its metabolites?

A15: Limited information on Emepronium Bromide's metabolism is available within the provided research. Further studies are needed to determine its metabolic pathway and potential active metabolites.

Q16: Are there any emerging therapies or alternative treatment modalities for urge incontinence being explored?

A18: Intravesical instillation of medications like Lidocaine Gel is being investigated as an alternative treatment for urge incontinence, demonstrating promising results compared to oral Emepronium Bromide. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.